Anemarrhenasaponin Ia

Description

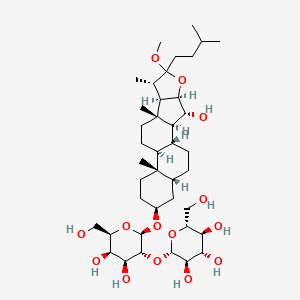

Structure

2D Structure

Properties

Molecular Formula |

C40H68O14 |

|---|---|

Molecular Weight |

773.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C40H68O14/c1-18(2)9-14-40(49-6)19(3)26-34(54-40)30(45)27-22-8-7-20-15-21(10-12-38(20,4)23(22)11-13-39(26,27)5)50-37-35(32(47)29(44)25(17-42)52-37)53-36-33(48)31(46)28(43)24(16-41)51-36/h18-37,41-48H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,25+,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39+,40?/m0/s1 |

InChI Key |

IHMGCJXHLUVQOY-UNAFYQAQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)OC |

Canonical SMILES |

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Anemarrhenasaponin Ia from Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Anemarrhenasaponin Ia, a steroidal saponin found in the rhizomes of Anemarrhena asphodeloides. This document outlines detailed experimental protocols, presents key data in a structured format, and visualizes relevant biological pathways and workflows.

Introduction

Anemarrhena asphodeloides Bunge, a member of the Liliaceae family, is a perennial herb used in traditional Chinese medicine. Its rhizomes are a rich source of various bioactive compounds, most notably steroidal saponins. These saponins, which constitute over 6% of the rhizome's dry weight, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects.[1] this compound is one of the numerous steroidal saponins isolated from this plant. This guide details a representative methodology for its extraction, separation, and purification.

Physicochemical Properties of this compound

While specific experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature, the fundamental properties can be derived from its chemical structure and data available for closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₈O₁₄ | PubChem |

| Molecular Weight | 772.96 g/mol | PubChem |

| CAS Number | 221317-02-8 | CP Lab Safety |

| Purity (Commercially available) | ≥ 95% | CP Lab Safety |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Limited solubility in water. For in vivo studies, co-solvents such as PEG300 and Tween-80 are recommended. | MedChemExpress (for Anemarrhenasaponin I) |

Note: Solubility data is for the related compound Anemarrhenasaponin I and is provided as a likely indicator for this compound.

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from the dried rhizomes of Anemarrhena asphodeloides. The workflow is based on established methods for the separation of steroidal saponins from this plant material.

Extraction of Total Saponins

-

Material Preparation : Air-dry the rhizomes of Anemarrhena asphodeloides and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered rhizomes in 70% ethanol (1:10 w/v) at room temperature for 24 hours.

-

Alternatively, perform a hot reflux extraction with 70% ethanol at 70-80°C for 2-3 hours. Repeat the extraction process three times to ensure a comprehensive extraction of saponins.

-

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning :

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The total saponins are primarily enriched in the n-butanol fraction. Collect and concentrate the n-butanol fraction to dryness.

-

Chromatographic Purification of this compound

The purification of this compound from the total saponin extract is a multi-step chromatographic process.

-

Column Preparation : Pack a column with macroporous adsorption resin (e.g., D101 or AB-8) and equilibrate it with deionized water.

-

Sample Loading : Dissolve the n-butanol extract in a minimal amount of the equilibration buffer and load it onto the column.

-

Elution :

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

-

-

Fraction Collection and Analysis : Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Pool the relevant fractions and concentrate them.

-

Column Preparation : Pack a column with octadecylsilyl (ODS) C18 silica gel and equilibrate it with the initial mobile phase (e.g., 40% methanol in water).

-

Sample Loading : Dissolve the enriched saponin fraction in the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., 40% to 90% methanol).

-

Fraction Collection : Collect fractions and monitor the separation using HPLC. Pool the fractions containing the target compound.

-

Column : Utilize a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water is typically used. A representative gradient is as follows:

-

0-20 min: 30-50% acetonitrile

-

20-40 min: 50-70% acetonitrile

-

-

Flow Rate : A typical flow rate for a preparative column of these dimensions is 10-15 mL/min.

-

Detection : Monitor the elution at a low UV wavelength, typically around 203-210 nm, as saponins lack strong chromophores.

-

Fraction Collection : Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis : Analyze the collected fraction using analytical HPLC to confirm its purity. A purity of ≥95% is generally achievable.

Characterization of this compound

Due to the limited availability of specific spectral data for this compound in the searched literature, the following represents the type of data that would be acquired for its structural elucidation and confirmation. The data for closely related steroidal saponins from Anemarrhena asphodeloides would show similar characteristic signals.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to methyl groups, anomeric protons of the sugar moieties, and protons of the steroidal backbone. |

| ¹³C NMR | Resonances for the carbon atoms of the steroidal nucleus and the sugar units. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns would reveal the loss of sugar moieties. |

Biological Activity and Putative Signaling Pathway

While the specific mechanism of action for this compound is not extensively detailed, other steroidal saponins isolated from Anemarrhena asphodeloides, such as Timosaponin AIII, have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response.

Putative NF-κB Signaling Pathway Inhibition by this compound

The diagram below illustrates a plausible mechanism by which this compound may exert its anti-inflammatory effects, based on the known activity of related compounds. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. It is hypothesized that this compound may inhibit one or more steps in this cascade, leading to a reduction in the inflammatory response.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram provides a visual representation of the logical workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This technical guide provides a framework for the isolation, purification, and characterization of this compound from Anemarrhena asphodeloides. The outlined protocols, based on established methodologies for saponin separation, offer a robust starting point for researchers. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which may hold potential for the development of novel therapeutic agents.

References

Anemarrhenasaponin Ia: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin Ia is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant widely used in traditional medicine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound belongs to the spirostanol class of steroidal saponins. Its chemical structure is characterized by a steroidal aglycone core with a sugar moiety attached.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C40H68O14 | [1] |

| Molecular Weight | 772.9595 g/mol | [1] |

| CAS Number | 221317-02-8 | |

| Appearance | Amorphous powder | |

| Solubility | Soluble in DMSO, methanol, ethanol. |

Biological Activity and Signaling Pathways

Saponins from Anemarrhena asphodeloides, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory and neuroprotective properties.[2][3] These effects are primarily attributed to the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of Anemarrhena saponins is largely mediated by the inhibition of the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Anemarsaponin B, a closely related saponin, has been shown to inhibit the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[1][2]

Furthermore, these saponins can suppress the p38 MAPK pathway, which is also involved in the inflammatory response.[1][2] Inhibition of p38 MAPK phosphorylation further contributes to the reduction of pro-inflammatory cytokine production.

Caption: this compound Anti-inflammatory Pathway.

Neuroprotective Effects

The neuroprotective properties of Anemarrhena saponins are also linked to the inhibition of NF-κB signaling in microglia, the primary immune cells of the central nervous system.[3] By suppressing microglial activation, these compounds can reduce the production of neurotoxic pro-inflammatory mediators. Timosaponin AIII, another related saponin, has been shown to ameliorate memory deficits by inhibiting acetylcholinesterase and reducing neuroinflammation through the suppression of NF-κB activation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory and neuroprotective effects of saponins from Anemarrhena asphodeloides.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and β-actin.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.

Caption: Western Blot Workflow for NF-κB/MAPK Analysis.

Nitric Oxide (NO) Production Assay

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

-

Treatment: Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.

-

Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Conclusion

This compound and related steroidal saponins from Anemarrhena asphodeloides exhibit promising anti-inflammatory and neuroprotective activities. Their mechanism of action primarily involves the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a framework for the further investigation of these compounds. This information highlights the potential of this compound as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

Pharmacological Profile of Anemarrhenasaponin Ia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin Ia, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory and neuroprotective effects. Detailed experimental methodologies, quantitative data from preclinical studies, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors. While direct quantitative data for this compound is limited in publicly accessible literature, this guide leverages available information on closely related saponins from Anemarrhena asphodeloides to provide a representative profile and guide future investigations.

Introduction

Anemarrhena asphodeloides Bunge (Liliaceae) is a traditional herbal medicine with a long history of use in East Asia for treating a variety of ailments, including inflammatory diseases and cognitive disorders. The primary bioactive constituents of its rhizomes are steroidal saponins, among which this compound is a significant component. Emerging research suggests that these saponins possess a range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This document synthesizes the current understanding of the pharmacological properties of this compound and its congeners, providing a technical resource for the scientific community.

Anti-inflammatory Activity

Saponins from Anemarrhena asphodeloides have demonstrated significant anti-inflammatory properties in various preclinical models. These effects are largely attributed to the modulation of key inflammatory signaling pathways.

In Vitro Data

Table 1: In Vitro Anti-inflammatory Effects of Anemarrhena asphodeloides Saponins

| Cell Line | Stimulant | Compound | Concentration | Endpoint | Result |

| N9 microglial cells | Lipopolysaccharide (LPS) | Timosaponin BIII | 10, 20, 40 µM | Nitric Oxide (NO) Production | Dose-dependent inhibition |

| N9 microglial cells | Lipopolysaccharide (LPS) | Timosaponin BIII | 10, 20, 40 µM | iNOS protein expression | Dose-dependent inhibition |

| N9 microglial cells | Lipopolysaccharide (LPS) | Timosaponin BIII | 10, 20, 40 µM | TNF-α mRNA expression | Dose-dependent inhibition |

| N9 microglial cells | Lipopolysaccharide (LPS) | Timosaponin BIII | 10, 20, 40 µM | IL-6 mRNA expression | Dose-dependent inhibition |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Sasanquasaponin (a saponin with similar structure) | 30 µg/mL | iNOS and COX-2 expression | Significant inhibition |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Sasanquasaponin | 30 µg/mL | IL-1β, IL-6, TNF-α production | Attenuated production[1] |

In Vivo Data

In vivo studies on saponin-rich fractions from medicinal plants further support their anti-inflammatory potential.

Table 2: In Vivo Anti-inflammatory Effects of Saponin-Enriched Fractions

| Animal Model | Induction Agent | Treatment | Dose | Endpoint | Result |

| Male Sprague-Dawley rats | Carrageenan | Saponin-enriched fraction from Agave brittoniana | 25, 50, 100 mg/kg | Paw edema inhibition | Dose-dependent inhibition[2] |

| Male Sprague-Dawley rats | Cotton pellet | Saponin-enriched fraction from Agave brittoniana | 25, 50, 100 mg/kg | Granuloma weight reduction | Dose-dependent reduction[2] |

Neuroprotective Activity

The neuroprotective effects of saponins from Anemarrhena asphodeloides are an active area of investigation, with potential implications for neurodegenerative diseases.

In Vitro Data

Data on the direct neuroprotective effects of this compound are scarce. However, studies on related compounds and extracts highlight their potential to protect neuronal cells.

Table 3: In Vitro Neuroprotective Effects of Related Compounds

| Cell Line | Toxin/Stress | Treatment | Concentration | Endpoint | Result |

| SH-SY5Y human neuroblastoma cells | β-amyloid (1-42) | Farnesene (a sesquiterpene) | 1.625-100 µg/ml | Cell Viability (MTT assay) | Significant neuroprotection[3] |

| SH-SY5Y human neuroblastoma cells | β-amyloid (1-42) | Farnesene | 1.625-100 µg/ml | Necrotic cell death (Hoechst 33258 staining) | Significant decrease[3] |

| Neuronal cells | Amyloid beta peptide (Aβ)(1-42) | Mefenamic acid | Not specified | Neurotoxicity | Attenuated neurotoxicity[4] |

In Vivo Data

Animal models of cognitive impairment are crucial for evaluating the therapeutic potential of neuroprotective agents.

Table 4: In Vivo Neuroprotective Effects of Related Compounds

| Animal Model | Induction Agent | Treatment | Dose | Endpoint | Result |

| Male Wistar rats | Scopolamine | Embelin | 0.3, 0.6, 1.2 mg/kg | Cognitive function (Behavioral tests) | Ameliorated memory impairment[5] |

| FAD4T transgenic mice | - | Ouabain | Not specified | Cognitive function (Morris water maze) | Enhanced cognitive function |

| Aβ(1-42)-infused rat model | Aβ(1-42) | Mefenamic acid | Not specified | Learning and memory | Improved impairment[4] |

Signaling Pathways

The pharmacological effects of saponins are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Sasanquasaponin, a structurally similar compound, has been shown to inhibit the activation of the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in LPS-stimulated RAW264.7 cells.[1] This suggests a likely mechanism for the anti-inflammatory effects of this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Saponins have been shown to inhibit the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK, in LPS-stimulated macrophages. This inhibition contributes to the downregulation of pro-inflammatory mediators.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are representative protocols for key experiments cited in the context of saponin research.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Treatment: Rats are randomly divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound. The test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

In Vivo Neuroprotection Assay: Scopolamine-Induced Cognitive Impairment in Mice

-

Animals: Adult male C57BL/6 mice are used and housed under standard conditions.

-

Grouping and Treatment: Mice are divided into groups: a control group, a scopolamine-only group, a positive control group (e.g., donepezil), and treatment groups receiving different doses of this compound. Treatment is administered daily for a specified period (e.g., 7-14 days).

-

Induction of Amnesia: Scopolamine (1 mg/kg) is administered intraperitoneally 30 minutes before behavioral testing to induce cognitive deficits.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris Water Maze (spatial learning and memory) or the Y-maze (short-term spatial memory).

-

Data Analysis: Parameters such as escape latency, time spent in the target quadrant (Morris Water Maze), or percentage of spontaneous alternations (Y-maze) are recorded and analyzed to determine the effects of the treatment on cognitive function.

Conclusion and Future Directions

This compound and related saponins from Anemarrhena asphodeloides exhibit promising anti-inflammatory and neuroprotective properties in preclinical models. The primary mechanisms of action appear to involve the modulation of the NF-κB and MAPK signaling pathways. However, a significant gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for this compound itself.

Future research should focus on:

-

Isolating and purifying this compound to a high degree for definitive pharmacological testing.

-

Conducting comprehensive in vitro and in vivo studies to establish dose-response relationships and elucidate the precise molecular targets.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its drug-like potential.

-

Exploring its efficacy in a wider range of disease models, including chronic inflammatory conditions and various neurodegenerative disorders.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for inflammatory and neurological diseases.

References

- 1. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo anti-inflammatory effect of saponin-enriched fraction from Agave brittoniana Trel subspecie brachypus [scielo.isciii.es]

- 3. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhenasaponin Ia: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin Ia is a steroidal saponin first identified in the rhizome of Anemarrhena asphodeloides Bunge, a plant with a long history of use in traditional Chinese medicine. Initial studies in the late 1990s revealed its potential as a bioactive compound with effects on hematological and inflammatory processes. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods for isolation and structural elucidation of this compound. It further details its known biological activities, particularly its anti-inflammatory and neuroprotective potential, supported by experimental methodologies and insights into its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported in the scientific literature in 1999 as one of several steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Liliaceae family).[1][2] This plant, commonly known as "Zhi Mu" in Chinese, is the primary natural source of this compound. The initial discovery was part of broader investigations into the chemical constituents of Anemarrhenae Rhizoma and their effects on biological systems, including superoxide generation in human neutrophils and platelet aggregation.[1][2][3]

Quantitative Data on Saponin Content

| Parameter | Value | Source |

| Primary Natural Source | Rhizome of Anemarrhena asphodeloides Bunge | [1][2] |

| Total Saponin Content | > 6% of dried rhizome |

Isolation and Purification

The isolation of this compound from the rhizomes of Anemarrhena asphodeloides involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with a polar solvent, typically 70% methanol or hot water, under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

The saponin-rich fraction is typically found in the n-butanol layer.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to various chromatographic techniques for the separation of individual saponins.

-

Column Chromatography: Macroporous resin (e.g., D-101) or silica gel column chromatography is often used for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for the final purification of this compound. A gradient elution system with water and acetonitrile is typically employed.[4]

-

Counter-Current Chromatography (CCC): This technique has also been successfully used for the separation of saponins from Anemarrhena asphodeloides.[5]

-

-

Purity Assessment:

-

The purity of the isolated this compound is assessed using analytical HPLC coupled with a suitable detector, such as an evaporative light scattering detector (ELSD) or mass spectrometry (MS).

-

Structural Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic techniques.

Methodologies for Structural Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complex structure of steroidal saponins.

-

¹H NMR: Provides information on the proton environments in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR techniques:

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

-

While the specific ¹H and ¹³C NMR data for this compound are not detailed in the readily available literature, the general approach to its structural determination follows the established methodologies for natural product chemistry.[6][7]

Biological Activities and Mechanism of Action

Initial studies on this compound and related saponins from Anemarrhena asphodeloides have indicated their potential in modulating inflammatory and neurodegenerative processes.

Anti-inflammatory Activity

While specific IC50 values for the anti-inflammatory activity of this compound are not widely reported, studies on the closely related Anemarrhenasaponin A2 provide insights into its potential efficacy. Anemarrhenasaponin A2 has been shown to reduce paw edema in murine models of acute inflammation and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.[8] The mechanism of action is believed to involve the suppression of the NF-κB and COX-2 signaling pathways.[8]

| Compound | Activity | IC50/Effect | Model |

| Anemarrhenasaponin A2 | Inhibition of TNF-α production | 45% reduction at 5-20 µM | Macrophage cultures |

| Anemarrhenasaponin A2 | Inhibition of IL-6 production | 38% reduction at 5-20 µM | Macrophage cultures |

| Anemarrhenasaponin A2 | Reduction of paw edema | 62% reduction at 10 mg/kg | Murine model |

Note: Data for the structurally similar Anemarrhenasaponin A2 is presented as an indication of potential activity.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. While direct studies are limited, related saponins from Anemarrhena asphodeloides have shown promise in protecting neuronal cells from various insults. The proposed mechanisms of neuroprotection include anti-inflammatory, anti-apoptotic, and antioxidant effects.[9]

-

Cell Culture: PC12 cells, a common model for neuronal studies, are cultured in a suitable medium.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Mechanistic Studies:

-

Apoptosis: Apoptotic markers such as caspase-3 activation and DNA fragmentation are assessed.

-

Oxidative Stress: The levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes are measured.

-

Signaling Pathways: The phosphorylation status of key proteins in neuroprotective signaling pathways (e.g., Akt, ERK) is determined by Western blotting.

-

Conclusion

This compound, a steroidal saponin from the rhizomes of Anemarrhena asphodeloides, represents a promising natural product with potential therapeutic applications. While its initial discovery highlighted its influence on hematological parameters, emerging evidence suggests its role as an anti-inflammatory and neuroprotective agent. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacological profile, and explore its potential for development into novel therapeutics. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing bioactive compound.

References

- 1. Effect of six steroidal saponins isolated from anemarrhenae rhizoma on platelet aggregation and hemolysis in human blood [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal saponins from Anemarrhena asphodeloides and their effects on superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of timosaponin E1 and E2 on superoxide generation induced by various stimuli in human neutrophils and on platelet aggregation in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides BUNGE (Liliaceae) [jstage.jst.go.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. scielo.br [scielo.br]

- 8. Anemarrhenasaponin A2 () for sale [vulcanchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity Screening of Anemarrhenasaponin Ia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin Ia is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a long history of use in traditional medicine. Emerging research has highlighted the diverse pharmacological potential of this compound, positioning it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. For the purposes of this guide, data reported for the closely related compound Anemarrhenasaponin A2 will be considered relevant to this compound, given their structural similarities and interchangeable nomenclature in some commercial contexts.

Core Biological Activities and Quantitative Data

This compound has demonstrated significant biological activity across several key therapeutic areas. The following tables summarize the available quantitative data for its primary effects.

Table 1: Anti-inflammatory and Antiplatelet Activity of this compound

| Biological Activity | Assay | Model System | Concentration/Dose | Result |

| Anti-inflammatory | Carrageenan-induced paw edema | Murine model | 10 mg/kg (intraperitoneal) | 62% reduction in paw edema |

| LPS-stimulated macrophages | Macrophage cultures | 5–20 μM | 45% reduction in TNF-α production | |

| LPS-stimulated macrophages | Macrophage cultures | 5–20 μM | 38% reduction in IL-6 production | |

| Antiplatelet Aggregation | ADP-induced platelet aggregation | Human platelet-rich plasma | 12.3 μM | IC₅₀ |

Table 2: Neuroprotective Activity of this compound

| Biological Activity | Assay | Model System | Concentration | Result |

| Neuroprotection | Glutamate-induced neuronal death | PC12 cells | 10 μM | 34% reduction in neuronal death |

Table 3: Anticancer Activity of this compound

| Biological Activity | Assay | Cell Line | Concentration | Result |

| Cytotoxicity | MTT Assay | HepG2 (Human liver cancer) | 48.2 μM | IC₅₀ |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Anti-inflammatory Activity Assays

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Male ICR mice (6-8 weeks old).

-

Procedure:

-

Mice are randomly divided into control and treatment groups.

-

This compound (10 mg/kg) is administered intraperitoneally. The control group receives a vehicle (e.g., saline).

-

After 30 minutes, 1% carrageenan solution (50 µL) is injected into the sub-plantar region of the right hind paw of each mouse.

-

Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

-

This in vitro assay assesses the effect of the compound on the production of inflammatory mediators.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

-

Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

-

Neuroprotective Activity Assay

This in vitro assay models excitotoxicity-induced neuronal cell death.

-

Cell Line: PC12 rat pheochromocytoma cell line.

-

Procedure:

-

PC12 cells are seeded in 96-well plates and differentiated into a neuronal phenotype using Nerve Growth Factor (NGF) for 5-7 days.

-

Differentiated cells are pre-treated with this compound (10 µM) for 24 hours.

-

Glutamate (5 mM) is added to the wells to induce neurotoxicity.

-

After 24 hours of incubation with glutamate, cell viability is assessed using the MTT assay.

-

The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

-

Anticancer Activity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Line: HepG2 human liver cancer cell line.

-

Procedure:

-

HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound for 48 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Anti-inflammatory Signaling Pathway

This compound mitigates inflammation by inhibiting the NF-κB and COX-2 pathways.

General Experimental Workflow for In Vitro Biological Activity Screening

The following workflow outlines the typical steps involved in screening the biological activity of a compound like this compound in a cell-based assay.

Conclusion

This compound exhibits a compelling profile of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB and COX-2, provides valuable insights for targeted drug design and development. Further research is warranted to expand the understanding of its effects on metabolic regulation and to explore its full therapeutic window in various disease models.

Anemarrhenasaponin Ia (Timosaponin AIII): A Technical Guide to its Effects on Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin Ia, more commonly known in scientific literature as Timosaponin AIII, is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. This natural compound has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the molecular mechanisms through which Timosaponin AIII modulates key inflammatory signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

Timosaponin AIII exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of a host of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Evidence also suggests its influence on the STAT3/RORγt and PI3K/Akt/mTOR pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Timosaponin AIII on various inflammatory markers and related biological activities.

Table 1: Inhibitory Concentrations (IC50) of Timosaponin AIII

| Target | IC50 Value | Cell/System | Reference |

| Acetylcholinesterase (AChE) | 35.4 µM | In vitro enzyme assay | [3][4] |

| Cyclooxygenase-2 (COX-2) | 1.81 µM | In vitro enzyme assay | [1] |

| 5-Lipoxygenase (5-LOX) | 1.21 µM | In vitro enzyme assay | [1] |

| HepG2 (Hepatocellular carcinoma) cell viability (24h) | 15.41 µM | Cell culture | [1] |

Table 2: Effects of Timosaponin AIII on Pro-inflammatory Cytokine Production

| Cytokine | Cell/Animal Model | Treatment Conditions | Result | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Scopolamine-treated mice brain | Oral administration | Inhibition of increased expression | [4][5] |

| Interleukin-1 beta (IL-1β) | Scopolamine-treated mice brain | Oral administration | Inhibition of increased expression | [4][5] |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | In vitro treatment | Inhibition of production | [1] |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | In vitro treatment | Inhibition of production | [1] |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | In vitro treatment | Inhibition of production | [1] |

| TNF-α | TNBS-induced colitis in mice | Oral administration | Reduction of levels | [2] |

| IL-1β | TNBS-induced colitis in mice | Oral administration | Reduction of levels | [2] |

| IL-6 | TNBS-induced colitis in mice | Oral administration | Reduction of levels | [2] |

Table 3: Effects of Timosaponin AIII on Anti-inflammatory Cytokine Production

| Cytokine | Cell/Animal Model | Treatment Conditions | Result | Reference |

| Interleukin-10 (IL-10) | TNBS-induced colitis in mice | Oral administration | Increased levels | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key inflammatory signaling pathways modulated by Timosaponin AIII.

Caption: Timosaponin AIII inhibits the NF-κB signaling pathway.

Caption: Timosaponin AIII suppresses the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Timosaponin AIII's anti-inflammatory effects.

Cell Culture and Treatment (RAW 264.7 Macrophages)

-

Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used as it is highly responsive to inflammatory stimuli like lipopolysaccharide (LPS).[6][7]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Passaging: When cells reach 80-90% confluency, they are subcultured. The medium is aspirated, and cells are detached by gentle scraping or using a cell lifter.[9]

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction). After adherence, cells are pre-treated with various concentrations of Timosaponin AIII for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Caption: In vitro experimental workflow for RAW 264.7 cells.

Western Blot Analysis for Phosphorylated Proteins

-

Objective: To determine the effect of Timosaponin AIII on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-p38, p-JNK, p-ERK).[2][10]

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in cell culture supernatants or biological fluids.[11][12]

-

Protocol:

-

Sample Collection: After cell treatment, the culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.

-

Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody is added, followed by incubation.

-

Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, leading to a color change proportional to the amount of bound cytokine.

-

Reaction Stoppage and Reading: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: The cytokine concentrations in the samples are calculated by comparison to the standard curve.

-

Conclusion

Timosaponin AIII (this compound) demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key pro-inflammatory mediators. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this promising natural compound for inflammatory diseases.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Cell culture of RAW264.7 cells [protocols.io]

- 8. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rwdstco.com [rwdstco.com]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Anemarrhenasaponin Ia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin Ia is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. Saponins as a class of compounds are known for a range of biological activities, but also for potential toxicity at high concentrations. In humans, severe saponin poisoning is uncommon, though gastrointestinal disturbances can occur with high doses. Some saponins may also exhibit hemolytic activity. Concerns regarding potential hepatotoxicity have been raised for related saponins from the same plant, such as Timosaponin AIII. Therefore, a thorough toxicological evaluation of this compound is a critical step in its development as a potential therapeutic agent.

This guide outlines representative preliminary toxicity studies, including acute oral toxicity, a 28-day sub-chronic oral toxicity study, and genotoxicity assessments, to provide a foundational safety profile for this compound.

Acute Oral Toxicity Study

An acute oral toxicity study provides information on the potential adverse effects of a single high dose of a substance.

Experimental Protocol: Acute Oral Toxicity

-

Test System: Sprague-Dawley rats, nulliparous and non-pregnant females, 8-12 weeks old.

-

Number of Animals: 5 females.

-

Housing: Animals are housed in individual cages under standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

-

Acclimatization: Minimum of 5 days before dosing.

-

Test Substance Formulation: this compound is suspended in 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Dose Level: A single limit dose of 2000 mg/kg body weight is administered.

-

Administration: The test substance is administered by oral gavage. The volume administered does not exceed 10 mL/kg.

-

Observations:

-

Mortality and Clinical Signs: Animals are observed for mortality, and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) are recorded at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.

-

Body Weight: Individual animal weights are recorded prior to dosing and on days 7 and 14.

-

-

Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.

Hypothetical Data Presentation: Acute Oral Toxicity

| Parameter | Observation |

| LD50 | > 2000 mg/kg body weight |

| Mortality | 0/5 |

| Clinical Signs | No signs of systemic toxicity observed. |

| Body Weight Change (Day 0-14) | Normal weight gain observed in all animals. |

| Gross Necropsy Findings | No treatment-related abnormalities observed. |

28-Day Sub-Chronic Oral Toxicity Study

A sub-chronic study evaluates the potential adverse effects of repeated dosing over a longer period.

Experimental Protocol: 28-Day Sub-Chronic Oral Toxicity

-

Test System: Sprague-Dawley rats (10/sex/group), 6-8 weeks old at the start of the study.

-

Housing and Acclimatization: As described for the acute toxicity study.

-

Test Substance Formulation: this compound is suspended in 0.5% CMC.

-

Dose Levels: 0 (vehicle control), 100, 300, and 1000 mg/kg/day.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Observations:

-

Mortality and Clinical Signs: Observed twice daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examined prior to treatment and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of standard parameters.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (liver, kidneys, spleen, heart, brain, etc.) are weighed.

-

Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically.

-

Hypothetical Data Presentation: Sub-Chronic Toxicity

Table 3.2.1: Selected Hematology Parameters (Day 28)

| Parameter | Group | Male | Female |

|---|---|---|---|

| Hemoglobin (g/dL) | Control | 15.2 ± 0.8 | 14.5 ± 0.7 |

| 100 mg/kg | 15.1 ± 0.9 | 14.3 ± 0.6 | |

| 300 mg/kg | 14.9 ± 0.7 | 14.6 ± 0.8 | |

| 1000 mg/kg | 15.0 ± 0.8 | 14.4 ± 0.7 | |

| Platelets (10^3/µL) | Control | 850 ± 120 | 890 ± 110 |

| 100 mg/kg | 860 ± 130 | 880 ± 120 | |

| 300 mg/kg | 840 ± 110 | 900 ± 130 |

| | 1000 mg/kg | 870 ± 125 | 895 ± 115 |

Table 3.2.2: Selected Clinical Biochemistry Parameters (Day 28)

| Parameter | Group | Male | Female |

|---|---|---|---|

| Alanine Aminotransferase (ALT) (U/L) | Control | 35 ± 8 | 32 ± 7 |

| 100 mg/kg | 36 ± 9 | 34 ± 8 | |

| 300 mg/kg | 38 ± 7 | 35 ± 9 | |

| 1000 mg/kg | 45 ± 10* | 42 ± 9* | |

| Aspartate Aminotransferase (AST) (U/L) | Control | 80 ± 15 | 75 ± 12 |

| 100 mg/kg | 82 ± 16 | 77 ± 14 | |

| 300 mg/kg | 85 ± 14 | 79 ± 13 | |

| 1000 mg/kg | 98 ± 18* | 92 ± 16* |

*Statistically significant difference from the control group (p < 0.05).

Table 3.2.3: Relative Organ Weights ( g/100g body weight) (Day 28)

| Organ | Group | Male | Female |

|---|---|---|---|

| Liver | Control | 3.5 ± 0.3 | 3.2 ± 0.2 |

| 100 mg/kg | 3.6 ± 0.4 | 3.3 ± 0.3 | |

| 300 mg/kg | 3.7 ± 0.3 | 3.4 ± 0.2 | |

| 1000 mg/kg | 4.1 ± 0.5* | 3.8 ± 0.4* | |

| Kidneys | Control | 0.8 ± 0.1 | 0.7 ± 0.1 |

| 100 mg/kg | 0.8 ± 0.1 | 0.7 ± 0.1 | |

| 300 mg/kg | 0.8 ± 0.1 | 0.7 ± 0.1 | |

| 1000 mg/kg | 0.8 ± 0.1 | 0.7 ± 0.1 |

*Statistically significant difference from the control group (p < 0.05).

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material. Based on studies of mixed extracts containing Anemarrhena asphodeloides, this compound is not expected to be genotoxic.

Experimental Protocols: Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Concentrations: A range of concentrations of this compound are tested, both with and without metabolic activation (S9 mix).

-

Procedure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies is counted.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Procedure: Cells are exposed to various concentrations of this compound for a short duration with and without S9 mix, and for a continuous duration without S9 mix. Metaphase cells are harvested, stained, and scored for chromosomal aberrations.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: C57BL/6 mice (5/sex/group).

-

Dose Levels: 0, 500, 1000, and 2000 mg/kg body weight.

-

Administration: A single oral administration.

-

Procedure: Bone marrow is collected at 24 and 48 hours after dosing. Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (PCEs).

-

Hypothetical Data Presentation: Genotoxicity

| Assay | Result |

| Bacterial Reverse Mutation Assay | Negative (No significant increase in revertant colonies observed with or without metabolic activation). |

| In Vitro Chromosomal Aberration Test | Negative (No significant increase in chromosomal aberrations observed). |

| In Vivo Micronucleus Test | Negative (No significant increase in the frequency of micronucleated PCEs). |

Visualizations

Caption: General workflow for preclinical toxicity assessment.

Conclusion

Based on this representative preliminary toxicity assessment, this compound would be considered to have a low acute oral toxicity. In a 28-day repeated-dose study, the No-Observed-Adverse-Effect Level (NOAEL) might be established at 300 mg/kg/day, with mild, non-adverse liver effects observed at the highest dose of 1000 mg/kg/day. This compound would be considered non-genotoxic based on a standard battery of in vitro and in vivo assays. These hypothetical findings would support the continued investigation of this compound in further preclinical studies. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for potential regulatory submissions.

Anemarrhenasaponin Ia: A Technical Guide to Stereochemistry and Isoform Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Anemarrhenasaponin Ia, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. This document outlines the stereochemical intricacies of the molecule, methods for the identification of its isoforms and related saponin isomers, and explores its potential biological activities through relevant signaling pathways. Detailed experimental protocols for isolation and analysis are also provided to support further research and development.

Stereochemistry of this compound

The complete stereochemical elucidation of this compound is paramount for understanding its structure-activity relationship. The molecule is comprised of a steroidal aglycone, sarsasapogenin, and a sugar moiety. The stereochemistry is determined by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and by understanding the stereochemistry of its constituent parts.

The aglycone of this compound is sarsasapogenin. Key stereochemical features of sarsasapogenin include a 5β configuration, creating a cis-fused A/B ring system, and an S-configuration at the C-25 chiral center[1]. This specific arrangement of atoms in space is crucial for its biological activity. The sugar moiety is attached at the C-3 position of the aglycone. The precise stereochemistry of the glycosidic linkages and the sugar units themselves would be definitively determined by detailed 2D NMR experiments such as NOESY, which reveals through-space correlations between protons.

Core Stereochemical Features

-

Aglycone: Sarsasapogenin

-

A/B Ring Fusion: 5β (cis)

-

C-25 Configuration: S

Isoform and Isomer Identification

In the context of a small molecule like this compound, the term "isoform" is best interpreted as the identification of closely related structural isomers and analogs. The rhizomes of Anemarrhena asphodeloides contain a complex mixture of steroidal saponins with subtle structural variations[2][3]. These can include differences in the sugar moieties, their linkage positions, or stereochemical variations in the aglycone.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary technique for the separation and identification of these saponin isomers[4][5].

Experimental Workflow for Isomer Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound and its isomers from Anemarrhena asphodeloides.

Quantitative Data Presentation

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 37.2 | 1.05, 1.68 |

| 2 | 31.6 | 1.55, 1.85 |

| 3 | 78.1 | 3.98 (m) |

| 4 | 39.9 | 1.35, 1.50 |

| 5 | 45.1 | 1.25 |

| 6 | 28.8 | 1.50, 1.65 |

| 7 | 32.3 | 1.20, 1.75 |

| 8 | 35.3 | 1.55 |

| 9 | 54.5 | 0.95 |

| 10 | 35.7 | - |

| 11 | 21.2 | 1.40, 1.50 |

| 12 | 40.2 | 1.20, 1.80 |

| 13 | 40.8 | - |

| 14 | 56.5 | 1.10 |

| 15 | 31.9 | 1.60, 2.00 |

| 16 | 81.2 | 4.40 (m) |

| 17 | 62.8 | 1.70 |

| 18 | 16.4 | 0.80 (s) |

| 19 | 19.4 | 0.95 (s) |

| 20 | 41.9 | 1.90 |

| 21 | 14.7 | 0.98 (d, 6.8) |

| 22 | 109.5 | - |

| 23 | 31.8 | 1.60, 1.70 |

| 24 | 29.1 | 1.50, 1.60 |

| 25 | 30.6 | 1.65 |

| 26 | 67.1 | 3.38, 3.48 |

| 27 | 17.3 | 0.78 (d, 6.5) |

| Sugar Moiety | ||

| Glc-1' | 100.2 | 4.90 (d, 7.5) |

| Glc-2' | 77.8 | 4.10 (m) |

| Glc-3' | 78.0 | 4.25 (m) |

| Glc-4' | 71.8 | 4.15 (m) |

| Glc-5' | 77.9 | 3.90 (m) |

| Glc-6' | 63.0 | 4.30, 4.50 |

| Gal-1'' | 104.8 | 5.15 (d, 7.8) |

| Gal-2'' | 75.5 | 4.35 (m) |

| Gal-3'' | 76.5 | 4.45 (m) |

| Gal-4'' | 71.5 | 4.55 (m) |

| Gal-5'' | 76.8 | 4.20 (m) |

| Gal-6'' | 62.5 | 4.40, 4.50 |

Table 1: Representative ¹H and ¹³C NMR data for a sarsasapogenin glycoside (Timosaponin AIII) in C₅D₅N. Data is illustrative and may vary slightly based on experimental conditions.

Experimental Protocols

Extraction and Isolation of this compound

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with 70% aqueous ethanol under reflux for 2 hours. The extraction is repeated three times.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in saponins, is retained.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101). The column is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Preparative HPLC: Fractions containing this compound and its isomers are further purified by preparative reversed-phase HPLC on a C18 column with a mobile phase of acetonitrile and water.

Structural Elucidation by NMR

-

Sample Preparation: A 5-10 mg sample of the purified saponin is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and stereochemistry. This includes:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information about the relative stereochemistry.

-

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related saponins from Anemarrhena asphodeloides and other natural products provides strong indications of its potential biological activities, particularly in anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Studies on anemarsaponin B, a structurally similar saponin, have shown that it exerts anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound shares this mechanism.

Neuroprotective Effects via PI3K/Akt Pathway

Many flavonoids and saponins have demonstrated neuroprotective effects through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. This compound may exert neuroprotective effects through a similar mechanism.

Conclusion

This compound is a complex steroidal saponin with significant potential for further investigation in drug development. Its intricate stereochemistry, which is crucial for its biological function, can be fully elucidated using a combination of modern chromatographic and spectroscopic techniques. The identification and separation of its isomers from the complex matrix of its natural source are achievable through optimized HPLC-MS methodologies. While direct evidence is still emerging, the anti-inflammatory and neuroprotective properties of related compounds strongly suggest that this compound may modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This technical guide provides a foundational framework for researchers to advance the study of this promising natural product.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides BUNGE (Liliaceae) [jstage.jst.go.jp]

An In-Depth Technical Guide to the Biosynthesis of Anemarrhenasaponin Ia in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin Ia is a bioactive steroidal saponin predominantly found in the rhizomes of Anemarrhena asphodeloides. This compound has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities. Understanding its biosynthesis pathway is crucial for metabolic engineering efforts to enhance its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, known intermediates, and regulatory aspects. It also includes relevant experimental protocols and quantitative data to aid researchers in this field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, a derivative of the aglycone sarsasapogenin, is a multi-step process that begins with the general isoprenoid pathway and culminates in a series of specific modifications to the steroidal backbone.

Early Steps: Formation of the Steroid Precursor

The initial stages of this compound biosynthesis are shared with other steroidal compounds and occur through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

A series of condensation reactions leads to the formation of the 30-carbon molecule, 2,3-oxidosqualene. This linear precursor is then cyclized by cycloartenol synthase to form cycloartenol, which is subsequently converted to cholesterol. Cholesterol serves as the key branch-point intermediate for the biosynthesis of various steroidal saponins.

Late Stages: Modification of the Steroid Skeleton and Glycosylation

The conversion of cholesterol to the direct aglycone of this compound, sarsasapogenin, involves a series of largely uncharacterized hydroxylation, oxidation, and cyclization reactions. These modifications are catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s).

The final and crucial step in the biosynthesis of this compound is the glycosylation of the sarsasapogenin aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the hydroxyl group at the C-3 position of sarsasapogenin. The specific sugar chain attached to sarsasapogenin in this compound is a β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl moiety. While the specific UGTs responsible for this two-step glycosylation in Anemarrhena asphodeloides have not yet been fully characterized, transcriptome analysis of the plant's rhizomes has identified several candidate UGT genes that are likely involved in saponin biosynthesis.

Diagram of the Proposed Biosynthesis Pathway of this compound

Quantitative Data

Currently, there is a lack of specific quantitative data on the enzyme kinetics and metabolite concentrations directly within the this compound biosynthetic pathway in Anemarrhena asphodeloides. However, pharmacokinetic studies have provided data on the concentration of this compound in biological systems after administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Cmax | 15.2 ± 3.5 | ng/mL |

| Tmax | 0.5 ± 0.2 | h |

| AUC(0-t) | 35.8 ± 7.1 | ng·h/mL |

| t1/2 | 2.1 ± 0.6 | h |

Data represents mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve; t1/2: Half-life.

Experimental Protocols

General Protocol for UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol provides a general framework for assaying the activity of UGTs, which can be adapted for the specific UGTs involved in this compound biosynthesis once they are identified and isolated.

Materials:

-

Purified recombinant UGT enzyme

-

Sarsasapogenin (substrate)

-

UDP-glucose or UDP-galactose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

-

Stop solution (e.g., 2 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, sarsasapogenin, and the purified UGT enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C) for 5 minutes.

-

Initiate the reaction by adding the UDP-sugar donor.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the product with an equal volume of organic solvent.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the product formation by comparing the peak area to a standard curve of the authentic product.

Diagram of a General UGT Enzyme Assay Workflow

Protocol for Quantification of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound in plant extracts or other biological samples.

Materials:

-

Dried and powdered plant material (e.g., rhizomes of Anemarrhena asphodeloides)

-

Extraction solvent (e.g., 70% ethanol)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile and water gradient)

-

This compound standard

-

Detector (e.g., UV or ELSD)

Procedure:

-

Extraction: Extract the powdered plant material with the extraction solvent using methods such as sonication or reflux.

-

Filtration and Cleanup: Filter the extract and, if necessary, perform a cleanup step using SPE to remove interfering compounds.

-

HPLC Analysis:

-